molecular formula C26H20ClN3O4 B7748759 N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihyd ro-1H-3-pyrrolylamino)benzamide

N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihyd ro-1H-3-pyrrolylamino)benzamide

Cat. No.: B7748759
M. Wt: 473.9 g/mol
InChI Key: CGDTXUFAFBUXBO-UHFFFAOYSA-N
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Description

N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: This step involves the reaction of 4-acetylphenylamine with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-acetylphenyl)-4-(1-benzyl-2,5-dihydro-1H-3-pyrrolylamino)benzamide: Lacks the chlorine atom.

    N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide: Similar structure but with different substituents.

Uniqueness

The presence of the chlorine atom and the specific arrangement of functional groups in N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O4/c1-16(31)18-7-11-21(12-8-18)29-24(32)19-9-13-20(14-10-19)28-23-22(27)25(33)30(26(23)34)15-17-5-3-2-4-6-17/h2-14,28H,15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDTXUFAFBUXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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